molecular formula C6H5ClF3N3 B14788841 [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine

[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine

Cat. No.: B14788841
M. Wt: 211.57 g/mol
InChI Key: VTXLKDUMYYRTFR-UHFFFAOYSA-N
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Description

[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine is a chemical compound with the molecular formula C6H5ClF3N3 It is a pyrimidine derivative, which means it contains a pyrimidine ring—a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine typically involves the introduction of the trifluoromethyl group and the chloro group onto the pyrimidine ring, followed by the addition of the methanamine group. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards. Techniques such as crystallization and distillation are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Chemistry

In chemistry, [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its derivatives have been studied for their antifungal and anticancer activities . The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the production of agrochemicals. Its derivatives have shown promising fungicidal activity, making them valuable in agricultural applications .

Mechanism of Action

The mechanism of action of [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine and its derivatives involves the inhibition of specific enzymes or pathways. For example, some derivatives act as mitochondrial complex I electron transport inhibitors, disrupting the electron transport chain and leading to cell death in target organisms . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • **2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]methanamine
  • **2-Chloro-6-(difluoromethyl)pyrimidin-4-yl]methanamine
  • **2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]ethylamine

Uniqueness

What sets [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine apart from similar compounds is the presence of both the trifluoromethyl and chloro groups on the pyrimidine ring. This unique combination enhances its chemical reactivity and potential biological activity. Additionally, the methanamine group provides a site for further functionalization, making it a versatile building block for the synthesis of various derivatives .

Properties

Molecular Formula

C6H5ClF3N3

Molecular Weight

211.57 g/mol

IUPAC Name

[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine

InChI

InChI=1S/C6H5ClF3N3/c7-5-12-3(2-11)1-4(13-5)6(8,9)10/h1H,2,11H2

InChI Key

VTXLKDUMYYRTFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1C(F)(F)F)Cl)CN

Origin of Product

United States

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